Tween 20

Overview

Description

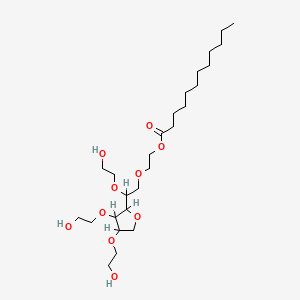

Tween 20 (polysorbate 20) is a nonionic surfactant widely used in pharmaceutical, food, and industrial applications due to its emulsifying, dispersing, and stabilizing properties. It consists of a hydrophilic polyethylene glycol chain and a lipophilic oleic acid ester, yielding a hydrophilic-lipophilic balance (HLB) value of 16.7, making it highly effective in aqueous systems . Key applications include pigment dispersion, enzyme activity enhancement, nanoparticle stabilization, and soil contaminant desorption .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tween 20 is synthesized through the ethoxylation of sorbitan monolaurate. The process involves the reaction of sorbitan with 20 moles of ethylene oxide under controlled conditions. This reaction results in the formation of polyoxyethylene chains attached to the sorbitan molecule .

Industrial Production Methods: In industrial settings, the production of polysorbate 20 involves the use of catalysts to facilitate the ethoxylation process. The reaction is typically carried out at elevated temperatures and pressures to ensure complete ethoxylation. The final product is then purified to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions: Tween 20 undergoes various chemical reactions, including oxidation and hydrolysis. These reactions can lead to the degradation of the compound, affecting its stability and efficacy .

Common Reagents and Conditions:

Oxidation: this compound can be oxidized in the presence of oxygen, especially at elevated temperatures. This reaction can be catalyzed by metal ions such as iron.

Hydrolysis: The compound can also undergo hydrolysis in the presence of water, leading to the breakdown of the ester bonds.

Major Products Formed:

Oxidation Products: Oxidation can result in the formation of peroxides and other oxidative degradation products.

Hydrolysis Products: Hydrolysis leads to the formation of sorbitan and lauric acid.

Scientific Research Applications

Pharmaceutical Applications

1.1 Drug Delivery Systems

Tween 20 is extensively used in drug delivery systems, particularly in lipid-based nanoparticles (LBNPs). Its hydrophilic-lipophilic balance (HLB) value makes it suitable for enhancing the solubility and bioavailability of hydrophobic drugs. Studies have shown that this compound can facilitate the encapsulation of anticancer drugs within lipid nanoparticles, improving therapeutic efficacy while minimizing systemic side effects through the enhanced permeability and retention (EPR) effect .

1.2 Stabilization of Formulations

this compound acts as a stabilizer in various pharmaceutical formulations. It is commonly added to emulsions and suspensions to prevent phase separation and maintain uniformity. Research indicates that this compound can enhance the dissolution rates of drugs such as Spironolactone when used in solid dispersions . Additionally, it has been shown to reverse multidrug resistance in cancer cells by increasing drug accumulation .

1.3 Cytotoxicity Studies

While this compound is generally considered safe, studies have reported its potential cytotoxic effects at higher concentrations. It has been observed to induce apoptosis in certain cell lines, necessitating careful consideration of its use in pharmaceutical applications .

Food Industry Applications

This compound is employed as an emulsifier and stabilizer in food products. Its ability to improve texture and consistency makes it valuable in formulations such as salad dressings, sauces, and baked goods. It helps maintain the homogeneity of oil-in-water emulsions, thereby enhancing product stability and shelf life.

Cosmetic Industry Applications

In cosmetics, this compound serves as an emulsifying agent that helps incorporate oil-based ingredients into water-based formulations. It is commonly found in creams, lotions, and shampoos where it aids in achieving a smooth texture and uniform distribution of active ingredients.

Biotechnological Applications

4.1 Membrane Protein Solubilization

this compound is frequently used as a solubilizing agent for membrane proteins in biochemical research. Its ability to disrupt lipid bilayers allows for the extraction and study of integral membrane proteins without denaturing them .

4.2 Virus Inactivation

The surfactant's properties are also harnessed for the inactivation of enveloped viruses, making it a critical component in vaccine production and viral research .

4.3 Nanoemulsions

Recent studies highlight the role of this compound in the formulation of nanoemulsions for various industrial applications. It acts as a surfactant that stabilizes oil-in-water emulsions, enhancing their application in pharmaceuticals and cosmetics .

Case Studies

Mechanism of Action

Tween 20 exerts its effects primarily through its surfactant properties. It reduces the surface tension between substances, allowing them to mix more easily. This is achieved by the formation of micelles, which encapsulate hydrophobic molecules, making them soluble in aqueous solutions . The compound also stabilizes emulsions by preventing the separation of oil and water phases .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Tween 20 belongs to the polysorbate family, which includes Tween 40, 60, 80, and 84. These compounds differ in their fatty acid chains:

- This compound : Lauric acid (C12)

- Tween 40 : Palmitic acid (C16)

- Tween 80 : Oleic acid (C18:1)

- Tween 85 : Triolein (C18:1)

Critical Micelle Concentration (CMC) :

| Compound | CMC (mol/L) | Reference |

|---|---|---|

| This compound | $5.1 \times 10^{-5}$ | |

| Tween 40 | $3.7 \times 10^{-5}$ | |

| Tween 60 | $3.1 \times 10^{-5}$ | |

| Tween 80 | $8.0 \times 10^{-6}$ |

Tween 80 forms micelles at significantly lower concentrations than this compound, making it more efficient in reducing surface tension. However, this compound’s shorter fatty acid chain enhances solubility in polar solvents .

Nanoparticle Stabilization

In β-carotene nanoparticle preparation, this compound outperformed sodium caseinate in reducing particle size (average <50 nm) but showed poor stability during storage, with rapid degradation of β-carotene. In contrast, sucrose fatty acid esters provided better long-term stability .

| Emulsifier | Particle Size (nm) | Stability (Degradation Rate) |

|---|---|---|

| This compound | <50 | High |

| Sodium Caseinate | >50 | Moderate |

| Sucrose Fatty Acid | <50 | Low |

Enzyme Modification

This compound enhances the activity and thermal stability of porcine pancreatic lipase. Optimal modification requires an ethanol:water ratio of 1:2 (v/v) and 5% this compound, distinct from other Tweens (e.g., Tween 80 requires 1:3 ethanol:water) .

| Compound | Optimal Ethanol:Water Ratio | Concentration for Max Activity |

|---|---|---|

| This compound | 1:2 | 5% |

| Tween 80 | 1:3 | 5% |

| Tween 85 | 1:3 | 15% |

Synergistic Effects

- With Span 20 : A this compound/Span 20 blend (7:3 mass ratio, HLB 14.27) optimally dispersed copper phthalocyanine pigment. Adding cellulase further improved dispersion efficiency (8:2 mass ratio) .

- With Cellulase : this compound (0.12% w/w) increased cellulase activity in Penicillium oxalicum YN-2 by 25%, but higher concentrations inhibited enzyme activity .

Key Research Findings

Concentration Dependency : this compound’s effects are concentration-specific. For example, low doses enhance enzyme activity, while high doses inhibit it .

Thermal Stability : Tween-modified enzymes retain activity at 40–80°C, crucial for industrial processes .

Biological Impact : Unlike Tween 80, this compound increases rumen bacterial diversity at high doses, suggesting distinct microbial interactions .

Biological Activity

Tween 20, also known as Polysorbate 20, is a non-ionic surfactant widely used in pharmaceuticals, food products, and cosmetics due to its emulsifying properties. Its biological activity has garnered attention in various fields, including drug delivery, antimicrobial applications, and cellular interactions. This article explores the biological activity of this compound through detailed research findings, case studies, and data tables.

This compound is a polyoxyethylene sorbitan ester derived from sorbitol and fatty acids. Its amphiphilic nature allows it to reduce surface tension and stabilize emulsions. The critical micelle concentration (CMC) of this compound is approximately 0.06 mM at physiological temperatures, which indicates its efficiency as a surfactant in biological systems .

Table 1: Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C_{58}H_{114}O_{26} |

| Molecular Weight | 1,176.48 g/mol |

| CMC at 37°C | ~0.06 mM |

| Solubility | Soluble in water |

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound when combined with other agents. For instance, this compound has been shown to enhance the efficacy of essential oils against various pathogens. In a study involving essential oils tested against livestock pathogens, the combination with this compound resulted in lower minimum inhibitory concentrations (MICs), indicating improved antimicrobial activity .

Case Study: Antimicrobial Efficacy

In an investigation of essential oils combined with this compound, the following results were observed:

- Essential Oils Tested : Tea tree oil, oregano oil

- Pathogens : E. coli, S. aureus

- MIC Values :

- Oregano oil alone: <0.2%

- Oregano oil with this compound: <0.1%

This demonstrates that this compound can significantly enhance the antimicrobial properties of certain essential oils.

Cytotoxicity and Apoptosis Induction

Despite its widespread use as a safe emulsifier, research indicates that this compound can induce cytotoxic effects in certain cell lines. A study assessed the effects of this compound on human umbilical vein endothelial cells (HUVECs) and A549 lung cancer cells. The findings revealed a dose-dependent reduction in cell viability with an IC50 value around 0.3 μL/mL for HUVECs and approximately 0.4 μL/mL for A549 cells .

Table 2: Cytotoxic Effects of this compound on Cell Lines

| Cell Line | IC50 (μL/mL) | Cell Death (%) at Max Concentration |

|---|---|---|

| HUVEC | ~0.3 | >90% |

| A549 | ~0.4 | >90% |

The study concluded that this compound could induce apoptosis through mechanisms involving DNA fragmentation and chromatin condensation.

Effects on Cellular Membranes

This compound's ability to interact with lipid membranes has been extensively studied. It alters membrane integrity by inducing structural remodeling in lipid vesicles. This property is particularly beneficial in drug delivery systems where enhanced permeability is desired .

Mechanism of Vesicle Interaction

- Vesicle Size Changes : this compound causes swelling of lipid vesicles.

- Calcium Influx : The presence of this compound facilitates calcium entry into vesicles, indicating potential membrane permeabilization.

Research Findings Summary

The biological activity of this compound encompasses a range of effects from enhancing antimicrobial efficacy to inducing cytotoxicity and modifying membrane structures:

- Antimicrobial Activity : Enhances efficacy when combined with essential oils.

- Cytotoxicity : Induces apoptosis in specific cell types at low concentrations.

- Membrane Interaction : Alters lipid vesicle structures, improving drug delivery potential.

Q & A

Basic Research Questions

Q. What is the methodological role of Tween 20 in experimental buffer systems, and how is its concentration optimized?

this compound is widely used as a nonionic surfactant to reduce interfacial tension and stabilize emulsions or protein solutions. To optimize its concentration:

- Conduct dose-response experiments to determine the minimal effective concentration (e.g., 0.05–0.1% v/v) that prevents aggregation without altering protein function.

- Validate via dynamic light scattering (DLS) for particle size and zeta potential measurements .

Q. How does this compound influence cell membrane permeability in in vitro assays, and what controls are required?

this compound solubilizes lipid bilayers, enhancing membrane permeability. Methodological controls include:

- Comparing treated vs. untreated cell viability using assays like MTT or LIVE/DEAD staining.

- Standardizing detergent exposure time to avoid cytotoxicity .

Q. What protocols ensure reproducibility when using this compound in protein purification workflows?

- Use validated buffer recipes (e.g., PBS + 0.1% this compound) from primary literature.

- Document lot-to-lot variability in surfactant purity via HPLC and adjust protocols accordingly .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s effects on protein stability across studies?

Contradictions often arise from differences in experimental design (e.g., pH, temperature, or ionic strength). To address this:

- Replicate conflicting studies under controlled variables.

- Apply multivariate analysis to isolate contributing factors (e.g., Arrhenius kinetics for thermal stability) .

Q. What statistical frameworks are suitable for optimizing this compound in lipid-based drug delivery systems?

- Use D-optimal mixture design to model interactions between this compound (surfactant), oils, and co-surfactants.

- Evaluate responses (e.g., globule size, polydispersity index) using ANOVA and response surface methodology. Example: A 20-run design with OFI oil (10–40%), this compound (30–50%), and PEG 200 (20–40%) .

Q. How can this compound’s impact on assay interference be systematically evaluated?

- Perform blank subtraction experiments to quantify background noise in spectrophotometric/fluorometric assays.

- Compare results with alternative surfactants (e.g., Tween 80, Triton X-100) to identify context-specific artifacts .

Q. What ethical and practical considerations apply when using this compound in human tissue research?

- Adhere to institutional review board (IRB) protocols for biocompatibility testing.

- Include toxicity thresholds in informed consent documents and validate surfactant concentrations via pilot studies .

Q. Methodological Frameworks for Research Design

Q. How to formulate a FINER (Feasible, Interesting, Novel, Ethical, Relevant) research question for this compound applications?

- Feasible : Ensure access to analytical tools (e.g., HPLC, DLS).

- Novel : Address gaps, such as this compound’s role in novel nanocarriers.

- Ethical : Justify concentrations avoiding cytotoxic thresholds .

Q. What strategies mitigate batch variability in this compound for longitudinal studies?

- Source surfactant from certified suppliers with batch-specific certificates of analysis.

- Pre-test each batch using standardized stability assays (e.g., accelerated degradation studies) .

Q. Data Analysis and Interpretation

Q. How to analyze conflicting data on this compound’s role in enzymatic activity inhibition?

- Apply meta-analysis to aggregate data from multiple studies, weighting results by sample size and methodology rigor.

- Use funnel plots to assess publication bias and heterogeneity .

Q. Tables for Key Experimental Parameters

| Parameter | Typical Range for this compound | Analytical Method | Reference |

|---|---|---|---|

| Concentration in buffers | 0.05–0.5% (v/v) | UV-Vis spectrophotometry | |

| Globule size in SNEDDS | 50–200 nm | Dynamic light scattering (DLS) | |

| Cytotoxicity threshold | >0.2% (in vitro) | MTT assay |

Properties

IUPAC Name |

2-[2-[3,4-bis(2-hydroxyethoxy)oxolan-2-yl]-2-(2-hydroxyethoxy)ethoxy]ethyl dodecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H50O10/c1-2-3-4-5-6-7-8-9-10-11-24(30)34-19-18-31-20-22(32-15-12-27)26-25(35-17-14-29)23(21-36-26)33-16-13-28/h22-23,25-29H,2-21H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMFKFHLTUCJZJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)OCCOCC(C1C(C(CO1)OCCO)OCCO)OCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H50O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60922815 | |

| Record name | 2-{2-[3,4-Bis(2-hydroxyethoxy)tetrahydro-2-furanyl]-2-(2-hydroxyethoxy)ethoxy}ethyl dodecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60922815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

522.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow viscous liquid; [MSDSonline], Yellow to amber liquid; [HSDB], Liquid | |

| Record name | Polyoxyethylene sorbitan monopalmitate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6762 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Polysorbate 20 | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16738 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Polysorbate 20 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037182 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Soluble in water, alcohol, ethyl acetate, methanol, dioxane; insoluble in mineral oil, mineral spirits | |

| Record name | Polysorbate 20 | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7824 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.095 g/mL at 25 °C, Oily liquids; faint odor; density: 1.1 /Polysorbate/ | |

| Record name | Polysorbate 20 | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7824 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

Since the fatty acids used in the production of cosmetic ingredients frequently contain fatty acids other than the principal acid named, each of the Polysorbates may contain a complex fatty acid moiety. In a study on Polysorbates 20, 40, 60, and 80, 15 different fatty acids were detected. | |

| Record name | Polysorbate 20 | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7824 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Lemon- to amber-colored liquid | |

CAS No. |

9005-64-5, 9005-66-7, 1052273-76-3 | |

| Record name | Sorbitan, monododecanoate, poly(oxy-1,2-ethanediyl) derivs. | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sorbitan, monohexadecanoate, poly(oxy-1,2-ethanediyl) derivs. | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-{2-[3,4-Bis(2-hydroxyethoxy)tetrahydro-2-furanyl]-2-(2-hydroxyethoxy)ethoxy}ethyl dodecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60922815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sorbitan monolaurate, ethoxylated | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.105.528 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Sorbitan, monohexadecanoate, poly(oxy-1,2-ethanediyl) derivs. | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.119.292 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | POLYOXYETHYLENE SORBITAN MONOPALMITATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1928 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Polysorbate 20 | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7824 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Polysorbate 20 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037182 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

Freezing point = 110 °C | |

| Record name | Polysorbate 20 | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7824 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.